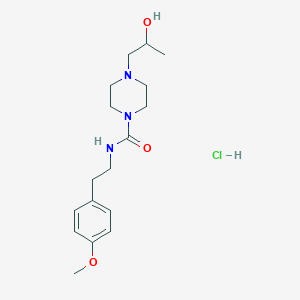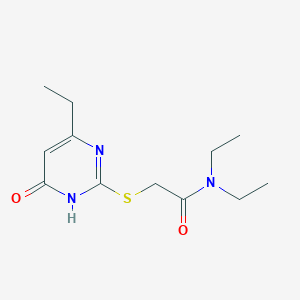
N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DMF-DMA and is synthesized using a specific method. In
Aplicaciones Científicas De Investigación
DMF-DMA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. DMF-DMA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of DMF-DMA is not fully understood, but it is believed to involve the activation of the Nrf2 pathway. This pathway is responsible for the regulation of cellular antioxidant responses and the detoxification of reactive oxygen species. DMF-DMA has been shown to activate this pathway, leading to increased antioxidant activity and decreased inflammation.
Biochemical and Physiological Effects:
DMF-DMA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, reduce inflammation, and protect against oxidative stress. DMF-DMA has also been shown to improve cognitive function and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMF-DMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity. It has also been shown to have low toxicity and can be administered orally or intravenously. However, there are also some limitations to its use. DMF-DMA is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the study of DMF-DMA. One area of research is the potential use of DMF-DMA in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another area of research is the development of new synthesis methods to improve the yield and purity of DMF-DMA. Additionally, further studies are needed to fully understand the mechanism of action of DMF-DMA and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, DMF-DMA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is synthesized using a specific method and has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. DMF-DMA has also been studied for its potential use in the treatment of neurodegenerative diseases. While there are some limitations to its use, DMF-DMA has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of DMF-DMA and its potential applications in other fields of scientific research.
Métodos De Síntesis
DMF-DMA is synthesized using a specific method that involves the reaction of 2,5-dimethylfuran-3-carboxaldehyde with 3,5-dimethylisoxazole-4-carboxylic acid. The reaction is catalyzed by a base and yields DMF-DMA as the final product. This synthesis method has been optimized to produce high yields of DMF-DMA with high purity.
Propiedades
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-9-7-13(11(3)19-9)8-16-15(18)6-5-14-10(2)17-20-12(14)4/h7H,5-6,8H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABYUJUGXFCAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CCC2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2839174.png)
![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2839175.png)

![2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2839177.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2839178.png)


![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2839187.png)

![Methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoylamino]benzoate](/img/structure/B2839190.png)


![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2839193.png)
![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2839195.png)